Acetic acid;7-methylnon-3-en-1-ol
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Overview
Description
Acetic acid;7-methylnon-3-en-1-ol is an organic compound that combines the properties of acetic acid and a non-enol structure. This compound is characterized by the presence of a carboxylic acid group (acetic acid) and a long carbon chain with a double bond and a hydroxyl group (7-methylnon-3-en-1-ol). It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methylnon-3-en-1-ol typically involves the esterification of acetic acid with 7-methylnon-3-en-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methylnon-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Acetic acid;7-methylnon-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;7-methylnon-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bond and carboxylic acid group can participate in various chemical reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
7-methylnon-3-en-1-ol: An alcohol with a similar structure but without the acetic acid group.
Uniqueness
Acetic acid;7-methylnon-3-en-1-ol is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and have diverse applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
90368-75-5 |
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Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;7-methylnon-3-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-3-10(2)8-6-4-5-7-9-11;1-2(3)4/h4-5,10-11H,3,6-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
JVZNCGHFYKAZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC=CCCO.CC(=O)O |
Origin of Product |
United States |
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